1,5-Dibromo-2,3-dihydro-1H-indene
Overview
Description
1,5-Dibromo-2,3-dihydro-1H-indene is a brominated derivative of indene, a bicyclic hydrocarbon. This compound is characterized by the presence of two bromine atoms at the 1 and 5 positions of the indene ring, making it a valuable intermediate in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dibromo-2,3-dihydro-1H-indene can be synthesized through the acid-induced intramolecular cyclization of 1,1-disubstituted 3-aryl-2,3-dibromoallylalcohols. This method involves heating the hydrazone precursor in Dowtherm A to above 160°C, followed by recrystallization from dimethylformamide (DMF) to obtain the target compound in moderate yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves bromination of indene derivatives under controlled conditions to achieve the desired substitution pattern .
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Lewis Acids: Catalysts for cyclization reactions.
Dimethylformamide (DMF): Solvent for recrystallization.
Major Products Formed
The major products formed from reactions involving this compound include various substituted indene derivatives and complex polycyclic structures .
Scientific Research Applications
1,5-Dibromo-2,3-dihydro-1H-indene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of advanced materials with specific properties.
Pharmaceutical Research: Investigated for potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1,5-Dibromo-2,3-dihydro-1H-indene involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These atoms can undergo substitution or elimination reactions, leading to the formation of new chemical bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-2-aryl-1H-indene: Another brominated indene derivative with similar reactivity.
2,3-Dibromo-1H-indene: A closely related compound with bromine atoms at different positions.
Uniqueness
1,5-Dibromo-2,3-dihydro-1H-indene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated indene derivatives. This uniqueness makes it valuable for specific synthetic applications and research purposes .
Properties
IUPAC Name |
1,5-dibromo-2,3-dihydro-1H-indene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHMYTSYARCJBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1Br)C=CC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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